1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride
CAS No.:
Cat. No.: VC13529515
Molecular Formula: C6H7ClF3N3
Molecular Weight: 213.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7ClF3N3 |
|---|---|
| Molecular Weight | 213.59 g/mol |
| IUPAC Name | 3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;hydrochloride |
| Standard InChI | InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-3-1-10-2-4(3)11-12-5;/h10H,1-2H2,(H,11,12);1H |
| Standard InChI Key | CCNKEFUANQXUIL-UHFFFAOYSA-N |
| SMILES | C1C2=C(CN1)NN=C2C(F)(F)F.Cl |
| Canonical SMILES | C1C2=C(CN1)NN=C2C(F)(F)F.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a pyrrole ring fused to a pyrazole moiety at the [3,4-c] position. The trifluoromethyl (-CF) group at the 3-position enhances lipophilicity and metabolic stability, while the hydrochloride salt improves solubility in aqueous media . The saturated 1,4,5,6-tetrahydro configuration reduces ring aromaticity, potentially influencing electronic interactions with biological targets.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass (g/mol) | 227.62 |
| CAS Registry Number | 1190972-66-7 |
| Hydrogen Bond Donors | 2 (N–H groups) |
| Hydrogen Bond Acceptors | 5 (N and Cl atoms) |
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous pyrrolo[3,4-c]pyrazoles are typically synthesized via cyclocondensation reactions. A plausible method involves:
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Formation of the Pyrrole Core: Reacting a β-ketoester with hydrazine to form a pyrazole ring.
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Cyclization: Intramolecular cyclization using phosphoryl chloride (POCl) or polyphosphoric acid (PPA) to fuse the pyrrole and pyrazole rings .
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Trifluoromethylation: Introducing the -CF group via nucleophilic substitution or radical-mediated reactions.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Reactivity Profile
The compound’s reactivity is governed by:
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Electrophilic Substitution: The electron-deficient pyrazole ring directs electrophiles to the 4-position.
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Nucleophilic Attack: The pyrrole nitrogen may undergo alkylation or acylation under basic conditions.
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Salt Disproportionation: In aqueous solutions, the hydrochloride salt dissociates, increasing the free base’s bioavailability .
| Compound | Target Activity | IC/EC |
|---|---|---|
| Ethyl 2-(4-fluorophenethyl)-derivative | Anti-HIV-1 | 1.65 µM |
| 3-Hydroxy analog | Antimycobacterial | MIC = 3.13 µM |
| Piperidin-4-on N-oxide | Antitumor (Ovarian cancer) | 8 µM |
Comparison with Structural Analogs
Pyrrolo[3,4-c]pyridines vs. Pyrrolo[3,4-c]pyrazoles
Pyrrolo[3,4-c]pyridines differ by a pyridine ring instead of pyrazole, altering electronic properties. For example:
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Pyrrolo[3,4-c]pyridines: Higher aromaticity reduces solubility but increases DNA intercalation potential .
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Pyrrolo[3,4-c]pyrazoles: The pyrazole’s basicity enhances protonation at physiological pH, improving ionic interactions .
Impact of Substituents
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Trifluoromethyl Group: Increases metabolic stability and lipophilicity (LogP ≈ 2.1) .
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Hydrochloride Salt: Lowers melting point (mp ≈ 180–185°C) compared to the free base (mp ≈ 210°C) .
Future Research Directions
Target Identification
Screening against kinase libraries (e.g., EGFR, VEGFR) could identify oncological targets. Molecular docking studies suggest affinity for ATP-binding pockets due to the -CF group’s size and electronegativity .
ADMET Profiling
Predicted parameters using QSAR models:
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Absorption: High intestinal permeability (Caco-2 P > 20 × 10 cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the pyrrole nitrogen.
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